molecular formula C17H18N2O2 B1331691 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one CAS No. 462067-43-2

3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one

Cat. No.: B1331691
CAS No.: 462067-43-2
M. Wt: 282.34 g/mol
InChI Key: BAWFDEZNDMZXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a furan-2-ylmethyl group and dimethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dimethyl-2-quinolinone with furan-2-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and furan derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of key enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester
  • Furan-2-ylmethanamine
  • Furfuryl formate

Uniqueness

Compared to these similar compounds, 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one stands out due to its unique combination of a quinoline core and furan-2-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(furan-2-ylmethylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-6-12(2)16-13(7-11)8-14(17(20)19-16)9-18-10-15-4-3-5-21-15/h3-8,18H,9-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFDEZNDMZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.